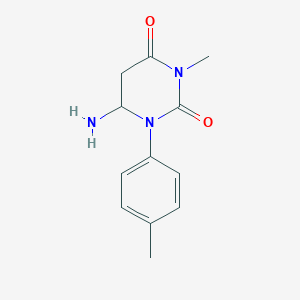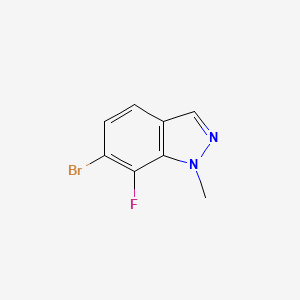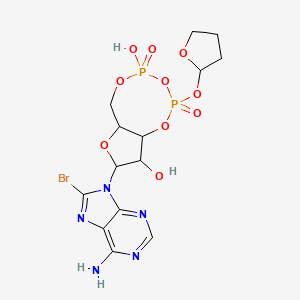
Tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydropyrimidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of urea derivatives with β-ketoesters under acidic or basic conditions. For example, the Biginelli reaction, a three-component reaction involving an aldehyde, a β-ketoester, and urea, can be used to produce this compound derivatives . Another method involves the intramolecular cyclization of unsaturated acyclic amides or ureas .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: Tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant biological and pharmacological activities .
科学的研究の応用
Tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It plays a role in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: this compound derivatives have been investigated for their potential as antiviral, antibacterial, and anticancer agents
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tetrahydropyrimidine-2,4-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives act as inhibitors of HIV reverse transcriptase, thereby preventing viral replication . The molecular targets and pathways involved in these mechanisms can vary depending on the specific derivative and its intended application .
類似化合物との比較
- Uracil
- Thymine
- Cytosine
- Dihydropyrimidine derivatives
- Pyrimidopyrimidines
特性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
6-amino-3-methyl-1-(4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-8-3-5-9(6-4-8)15-10(13)7-11(16)14(2)12(15)17/h3-6,10H,7,13H2,1-2H3 |
InChIキー |
CMOTVFURGXSRJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(CC(=O)N(C2=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)

![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)
![(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)


![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)





![[2-[(8S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12339676.png)

